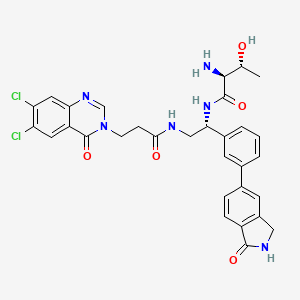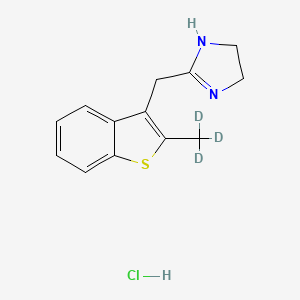
(Z)-Indirubin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Indirubin-d4 is a deuterated form of indirubin, a naturally occurring isomer of indigo. Indirubin is known for its biological activity, particularly its role as an inhibitor of cyclin-dependent kinases. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of indirubin due to its enhanced stability and distinct mass spectrometric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Indirubin-d4 typically involves the deuteration of indirubin. One common method is the catalytic hydrogenation of indirubin in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
(Z)-Indirubin-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indirubin-3’-oxime.
Reduction: Reduction reactions can convert it back to its leuco form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of indirubin, such as indirubin-3’-oxime and halogenated indirubin compounds. These derivatives are often used in further chemical and biological studies.
科学研究应用
(Z)-Indirubin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in mass spectrometry due to its distinct isotopic signature.
Biology: Studies on cell cycle regulation and apoptosis often utilize this compound to investigate the role of cyclin-dependent kinases.
Medicine: Research on cancer treatment explores its potential as a therapeutic agent due to its inhibitory effects on cell proliferation.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
The mechanism of action of (Z)-Indirubin-d4 involves its interaction with cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, it inhibits their activity, leading to cell cycle arrest and apoptosis. This mechanism is crucial in its potential therapeutic applications, particularly in cancer treatment.
相似化合物的比较
Similar Compounds
Indirubin: The non-deuterated form, known for its biological activity.
Indigo: A structurally related compound with different biological properties.
Indirubin-3’-oxime: A derivative with enhanced inhibitory effects on cyclin-dependent kinases.
Uniqueness
(Z)-Indirubin-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical chemistry.
属性
分子式 |
C16H10N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,3D,5D,7D |
InChI 键 |
JNLNPCNGMHKCKO-DNZPNURCSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=CC=CC=C4C3=O)[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


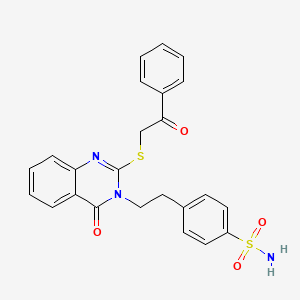
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
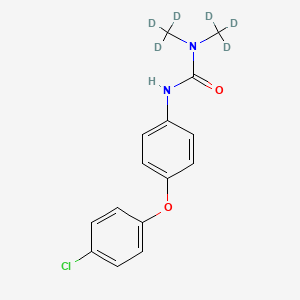

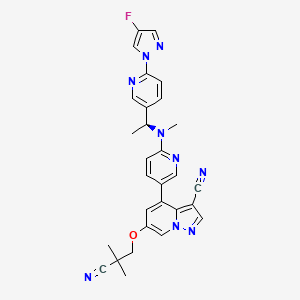
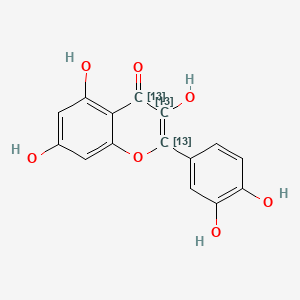
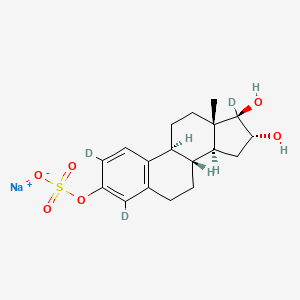
![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
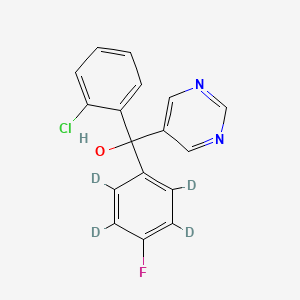
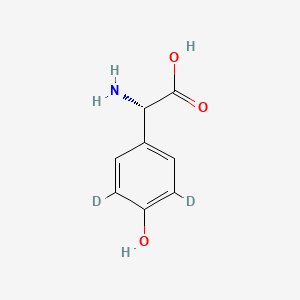
![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
